molecular formula C12H8N2O2S B7836922 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one

2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7836922
M. Wt: 244.27 g/mol
InChI Key: RCEICPFEYFCDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-8-3-1-2-7(6-8)11-13-9-4-5-17-10(9)12(16)14-11/h1-6,15H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEICPFEYFCDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=O)C3=C(N2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C2=NC(=O)C3=C(N2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of various reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve the use of large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as automation and process control, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and reactivity.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical transformations.

Scientific Research Applications

2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and pharmacological properties. In industry, it is utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The molecular targets may include enzymes, receptors, and other biomolecules that play a role in the compound’s activity.

Comparison with Similar Compounds

Similar Compounds: 2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. These comparisons can provide insights into the relative advantages and limitations of this compound.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties. These characteristics make it suitable for particular applications and distinguish it from other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.